Indium In 111 pentetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium In-111 pentetate is prepared by chelating Indium-111 with diethylenetriaminepentaacetic acid. The process involves the following steps:
Chelation Reaction: Indium-111 chloride is reacted with diethylenetriaminepentaacetic acid in an aqueous solution. The reaction is typically carried out at a pH of 3.8 to 4.3 to ensure optimal chelation.
Purification: The resulting Indium In-111 pentetate complex is purified to remove any unreacted starting materials and by-products.
Industrial Production Methods: Industrial production of Indium In-111 pentetate involves the use of a kit that contains two components: a vial of lyophilized diethylenetriaminepentaacetic acid and a vial of Indium-111 chloride solution. The two components are combined under sterile conditions to form the final product .
Chemical Reactions Analysis
Types of Reactions: Indium In-111 pentetate primarily undergoes chelation reactions. The key reaction is the formation of a stable complex between Indium-111 and diethylenetriaminepentaacetic acid.
Common Reagents and Conditions:
Reagents: Indium-111 chloride, diethylenetriaminepentaacetic acid.
Conditions: Aqueous solution, pH 3.8 to 4.3, room temperature.
Major Products: The major product of the chelation reaction is the Indium In-111 pentetate complex, which is a stable, water-soluble compound suitable for diagnostic imaging .
Scientific Research Applications
Indium In-111 pentetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Oncology: It is used for targeted imaging of tumors.
Infection and Inflammation: Indium In-111 pentetate is used to track leukocytes (white blood cells) as they migrate to sites of infection or inflammation.
Cerebrospinal Fluid Leak Detection: It is used in radionuclide cisternography to detect cerebrospinal fluid leaks by intrathecal injection into the subarachnoid space.
Other Medical Applications: It is also used in the diagnosis and management of various other medical conditions, including lymphoma, prostate cancer, and neuroendocrine tumors.
Mechanism of Action
The mechanism of action of Indium In-111 pentetate involves the decay of Indium-111 by electron capture. This decay process emits gamma rays, which can be detected using a gamma camera. The emitted gamma rays allow for the visualization of the distribution of the radiopharmaceutical within the body, enabling the detection of abnormalities in cerebrospinal fluid flow and the localization of tumors and sites of infection or inflammation .
Comparison with Similar Compounds
Indium In-111 pentetate is unique in its ability to form stable complexes with Indium-111, making it highly suitable for diagnostic imaging. Similar compounds include:
Indium In-111 oxine: Used for labeling leukocytes for infection imaging.
Indium In-111 pentetreotide: Used for imaging neuroendocrine tumors.
Iodine-131 labeled compounds: Used for both diagnostic imaging and therapeutic applications, but with different radiation properties compared to Indium-111.
Indium In-111 pentetate stands out due to its favorable pharmacokinetic properties, including efficient renal clearance and minimal background tissue accumulation, which are essential for achieving high-quality diagnostic images with low radiation exposure to the patient .
Properties
Decay of In-111 by electron capture allows for detection with a gamma camera for visualization of the brain and spinal column. | |
CAS No. |
135998-32-2 |
Molecular Formula |
C14H20InN3O10 |
Molecular Weight |
501.23 g/mol |
IUPAC Name |
2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium-111(3+) |
InChI |
InChI=1S/C14H23N3O10.In/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-3/i;1-4 |
InChI Key |
BLALCKLYSDDAOC-JWFOFJTQSA-K |
Isomeric SMILES |
[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[111In+3] |
Canonical SMILES |
[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[In+3] |
Origin of Product |
United States |
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